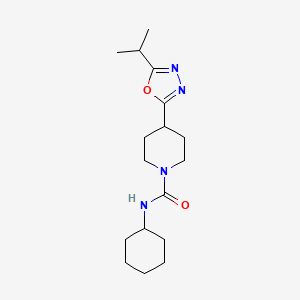![molecular formula C13H8Cl3NO4S B2974271 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid CAS No. 327092-97-7](/img/structure/B2974271.png)
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H8Cl3NO4S and a molecular weight of 380.63 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 2,5-dichloroaniline in the presence of a sulfonylating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. Industrial production methods may involve large-scale sulfonylation reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Wirkmechanismus
The mechanism of action of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
4-chloro-3-sulfamoylbenzoic acid: This compound has a similar structure but lacks the 2,5-dichlorophenyl group.
3-aminosulfonyl-4-chlorobenzoic acid: Another structurally related compound with different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO4S/c14-8-2-4-9(15)11(6-8)17-22(20,21)12-5-7(13(18)19)1-3-10(12)16/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYRUEZVHAGNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2974189.png)



![N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B2974195.png)
![N'-(3,5-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2974196.png)


![[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL 3-METHOXYBENZOATE](/img/structure/B2974203.png)


![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2974208.png)
![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)

